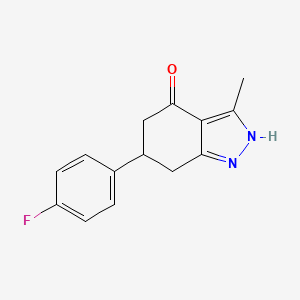

6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

6-(4-Fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound featuring a bicyclic indazolone core substituted with a 4-fluorophenyl group at position 6 and a methyl group at position 2. The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the methyl group at position 3 influences tautomeric stability and electronic properties .

Properties

IUPAC Name |

6-(4-fluorophenyl)-3-methyl-2,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c1-8-14-12(17-16-8)6-10(7-13(14)18)9-2-4-11(15)5-3-9/h2-5,10H,6-7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEWXPSTMAAWSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)CC(CC2=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with a suitable ketone, followed by cyclization using a strong acid or base. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems can help maintain consistent reaction conditions, leading to higher efficiency and scalability. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

Research has indicated that this compound exhibits various biological activities:

- Anticancer Activity : Studies suggest that derivatives of tetrahydroindazoles possess significant anticancer properties. For instance, compounds similar to 6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial effects, making it a candidate for further exploration in treating bacterial infections .

- Neuroprotective Effects : Some studies point to neuroprotective properties that could be beneficial in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may play a role in this activity .

Case Studies

Several case studies illustrate the applications and effects of this compound:

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of tetrahydroindazole derivatives. The results showed that modifications at the fluorophenyl position significantly enhanced anticancer activity against breast cancer cell lines. The compound was found to inhibit key signaling pathways involved in tumor growth .

Case Study 2: Antimicrobial Activity

In a study assessing various indazole derivatives for antimicrobial efficacy, this compound exhibited notable activity against gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .

Case Study 3: Neuroprotection

Research published in Neuropharmacology demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. It was shown to modulate glutamate receptors and reduce excitotoxicity in cultured neurons .

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Tautomeric Comparisons

Core Scaffold Variations

3-Methyl-1,5,6,7-Tetrahydro-4H-Indazol-4-One (Compound 3 in ) :

Lacks the 4-fluorophenyl substituent but retains the 3-methyl group. Computational studies show that the 3-methyl substitution stabilizes the keto tautomer, which dominates in solution and solid states. This tautomer is critical for maintaining planar geometry, facilitating interactions with HNE’s active site .- 6,6-Dimethyl-3-(Trifluoromethyl)-1,5,6,7-Tetrahydro-4H-Indazol-4-One (): Features a trifluoromethyl group at position 3 and dimethyl substitution at position 4.

Substituent Effects on Activity

4-Fluorophenyl vs. Other Aromatic Groups :

The 4-fluorophenyl group in the target compound provides a balance between lipophilicity and polarity, optimizing membrane permeability and target engagement. In contrast, analogs with chlorophenyl (e.g., 5c in ) or methoxyphenyl groups (e.g., 5d in ) exhibit altered solubility and steric profiles, which may reduce HNE inhibitory potency .- Pyrano-Pyrazole Derivatives (): Compounds such as 5b (4-(6-amino-5-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenol) feature fused pyrano-pyrazole rings.

HNE Inhibition

The target compound and its analogs (e.g., 6b and 7a in ) act as competitive HNE inhibitors , binding directly to the enzyme’s active site. Kinetic studies using Lineweaver-Burk plots confirm competitive inhibition, where the 4-fluorophenyl group likely contributes to π-π stacking with HNE’s hydrophobic pockets .

- For example, the trifluoromethyl analog () may exhibit stronger binding due to increased electronegativity but could suffer from metabolic instability .

Physicochemical and Computational Insights

Tautomer Stability

Density functional theory (DFT) calculations () reveal that the 3-methyl group in the target compound stabilizes the keto tautomer, which is energetically favored by ~5–10 kcal/mol over enol forms. This tautomer aligns with crystallographic data and ensures optimal geometry for enzyme interactions .

Hydrogen-Bonding Patterns

The fluorine atom in the 4-fluorophenyl group participates in weak hydrogen bonding or dipole-dipole interactions, as suggested by general principles in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.